molecular formula C18H14ClFN2O2 B2977535 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898461-95-5

2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2977535
CAS No.: 898461-95-5
M. Wt: 344.77
InChI Key: LHJXDUDDDNTLOD-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic compound that has garnered interest in both chemical and biomedical research. Known for its unique structural framework, it encompasses a complex arrangement of chlorine, fluorine, and nitrogen within its molecular structure, making it a target for various synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step processes that start from readily available precursors. Common steps may include:

  • Halogenation reactions to introduce chlorine and fluorine atoms.

  • Amide bond formation through condensation reactions.

  • Cyclization reactions to form the pyrroloquinoline core.

Industrial Production Methods

While specific industrial methods may vary, scalable production often involves optimizing reaction conditions such as temperature, pressure, and catalyst use to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed for purification.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can lead to the formation of more reactive intermediates or degradation products.

  • Reduction: : Could involve reduction of the carbonyl group to an alcohol.

  • Substitution: : Halogen atoms can participate in nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate or chromic acid.

  • Reducing agents: : Lithium aluminium hydride or sodium borohydride.

  • Nucleophiles: : Examples include amines and thiols.

Major Products Formed

Depending on the reactions, products can range from hydroxylated derivatives to entirely new cyclic structures.

Scientific Research Applications

Chemistry

This compound is often studied for its unique reactivity and potential as a precursor in the synthesis of more complex molecules.

Biology

Research may focus on its bioactivity, particularly any inhibitory effects on specific enzymes or cellular pathways.

Medicine

There is potential interest in its role as a lead compound in drug development, particularly for its interactions with molecular targets involved in diseases.

Industry

Its properties may make it suitable for use in manufacturing specific polymers or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. These interactions can alter biological pathways, potentially leading to therapeutic effects or providing tools for biological research.

Comparison with Similar Compounds

Comparing this compound with others having similar structural features highlights its uniqueness:

  • 2-chloro-6-fluoro-N-(4-oxoquinoline-3-yl)benzamide: : While similar, lacks the tetrahydropyrrolo structure.

  • 6-chloro-N-(4-oxo-2,4-dihydroquinolin-8-yl)benzamide: : Differs in the positioning of halogens and the absence of fluorine.

These comparisons help underline its distinct chemical and biological properties, which might offer advantages in specific research or application areas.

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Properties

IUPAC Name

2-chloro-6-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c19-13-2-1-3-14(20)16(13)18(24)21-12-8-10-4-5-15(23)22-7-6-11(9-12)17(10)22/h1-3,8-9H,4-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJXDUDDDNTLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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